3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound that features a brominated thiophene ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps. One common approach starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the oxadiazole ring and the propanoic acid group. The reaction conditions often involve the use of reagents such as bromine, acetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring and oxadiazole moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler compound with a brominated thiophene ring, used in similar applications but lacks the oxadiazole moiety.
2-Bromo-3-(morpholin-4-yl)propionic acid: Another compound with a brominated thiophene ring, but with different functional groups and applications.
Uniqueness
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of both the brominated thiophene ring and the oxadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3S/c10-5-3-6(16-4-5)9-11-7(15-12-9)1-2-8(13)14/h3-4H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAKZMXFESFQTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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